3-Pentanone oxime

Descripción general

Descripción

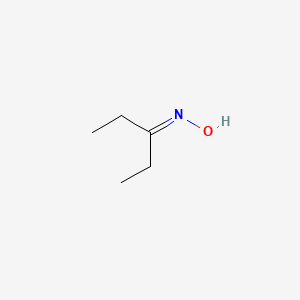

3-Pentanone oxime is an organic compound with the molecular formula C5H11NO. It belongs to the class of oximes, which are characterized by the presence of the functional group RR’C=N−OH. In this case, the compound is derived from 3-pentanone, a ketone, and hydroxylamine. Oximes are known for their stability and are often used in various chemical applications.

Mecanismo De Acción

Target of Action

3-Pentanone oxime, like other oximes, primarily targets aldehydes and ketones . These organic compounds are crucial in various biochemical reactions and metabolic pathways. The oxime interacts with these targets through a process known as nucleophilic addition , where the nitrogen atom in the oxime acts as a nucleophile .

Mode of Action

The interaction of this compound with its targets involves the formation of a covalent bond between the nitrogen atom of the oxime and the carbon atom of the carbonyl group in aldehydes and ketones . This reaction is essentially irreversible and results in the formation of an oxime . The oxygen atom in the oxime can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .

Biochemical Pathways

The formation of oximes affects the concentration of ketones in the system. As the ketone gets used up, the reversible hemiketal decomposes in an attempt to maintain the concentration of the ketone, a principle known as Le Châtelier’s Principle . This can have downstream effects on various biochemical pathways that involve ketones.

Pharmacokinetics

The irreversible nature of its reaction with ketones suggests that it may have a prolonged effect in the system .

Result of Action

The primary result of the action of this compound is the formation of oximes from aldehydes and ketones . This can alter the concentrations of these compounds in the system, potentially affecting various biochemical reactions and pathways.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other nucleophiles can compete with the oxime for the carbonyl group in aldehydes and ketones . Additionally, the pH of the environment can affect the nucleophilicity of the oxime .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Pentanone oxime can be synthesized through the condensation reaction of 3-pentanone with hydroxylamine. The reaction typically involves the following steps:

- Dissolve 3-pentanone in an appropriate solvent such as ethanol.

- Add hydroxylamine hydrochloride to the solution.

- Adjust the pH of the mixture to a slightly basic condition using sodium hydroxide.

- Allow the reaction to proceed at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification steps such as distillation and crystallization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Pentanone oxime undergoes various chemical reactions, including:

Reduction: Reduction using sodium metal, sodium amalgam, or hydrogenation converts the oxime into amines.

Beckmann Rearrangement: This reaction converts the oxime into an amide under acidic conditions.

Common Reagents and Conditions:

Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid.

Reduction: Sodium metal, sodium amalgam, or hydrogen gas with a catalyst.

Beckmann Rearrangement: Acidic catalysts like sulfuric acid or polyphosphoric acid.

Major Products:

Hydrolysis: 3-Pentanone and hydroxylamine.

Reduction: Primary and secondary amines.

Beckmann Rearrangement: Amides.

Aplicaciones Científicas De Investigación

3-Pentanone oxime has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including anticancer activities.

Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Comparación Con Compuestos Similares

Acetone oxime: Similar in structure but derived from acetone.

Methyl ethyl ketoxime: Used as a skin-preventing additive in paints.

Cyclohexanone oxime: Undergoes Beckmann rearrangement to produce caprolactam, a precursor for Nylon 6.

Uniqueness of 3-Pentanone Oxime: this compound is unique due to its specific structure and reactivity. It serves as an intermediate in various chemical reactions and has distinct applications in both research and industry.

Propiedades

IUPAC Name |

N-pentan-3-ylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(4-2)6-7/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQQTJZRCYNBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384321 | |

| Record name | 3-pentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188-11-0 | |

| Record name | 3-pentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3-Pentanone oxime be used to synthesize heterocyclic compounds?

A1: Yes, this compound serves as a valuable reagent in synthesizing isoxazoles. Research demonstrates that reacting the dilithio derivative of this compound with 2-(trifluoromethyl)aniline yields 5-(2-Aminophenyl)isoxazoles. [] This reaction highlights the utility of this compound in constructing heterocyclic systems relevant to pharmaceutical and materials chemistry.

Q2: What is unique about the reaction of this compound with trifluoromethyl-substituted anilines?

A2: Studies show that reacting dianions derived from this compound with specific trifluoromethyl-substituted anilines, like 4-(trifluoromethyl)aniline, leads to the formation of isoxazoles. [] Interestingly, the reaction proceeds through an elimination of fluoride from the trifluoromethyl group, resulting in the formation of a new carbon-carbon bond and ultimately the isoxazole ring. This reaction showcases the synthetic potential of using activated trifluoromethyl groups as synthons in organic chemistry.

Q3: Are there any notable structural features of this compound derivatives?

A3: Crystallographic analysis of 2,4,4-trimethyl-2-phenyl-3-pentanone oxime revealed the formation of hydrogen-bonded dimers between oxime groups in the solid state. [] This intermolecular interaction contributes to the compound's physical properties and highlights the importance of hydrogen bonding in the structural organization of oxime derivatives.

Q4: Has this compound been utilized in coordination chemistry?

A4: Indeed, this compound acts as a ligand in coordination complexes. Researchers successfully synthesized and characterized iron(III) complexes with this compound. [] These complexes, characterized as [FeX2(this compound)2]+ with a counter halide ion, demonstrate the ability of this compound to coordinate with metal centers, opening avenues for exploring its applications in catalysis and materials science.

Q5: Are there alternative reagents to this compound in isoxazole synthesis?

A5: While this compound provides a route to isoxazoles, other oximes like acetone oxime, propiophenone oxime, and cyclohexanone oxime can also be employed. [] The choice of oxime can influence the yield and selectivity of the reaction. Furthermore, alternative synthetic approaches to isoxazoles exist, highlighting the diverse toolkit available to organic chemists for constructing this important heterocycle.

Q6: What spectroscopic techniques have been used to study this compound and its derivatives?

A6: Researchers have employed Electron Spin Resonance (ESR) spectroscopy to investigate 2,2,4,4-tetramethyl-3-pentanone oxime single crystals. [] While the study doesn't delve into specific findings, it underscores the applicability of ESR spectroscopy in probing the electronic structure and properties of oxime derivatives. Additionally, other spectroscopic techniques, such as NMR and IR, are likely valuable tools for characterizing these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-](/img/structure/B3030898.png)

![[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B3030907.png)

![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3030909.png)

![N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide](/img/structure/B3030914.png)

![diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B3030918.png)